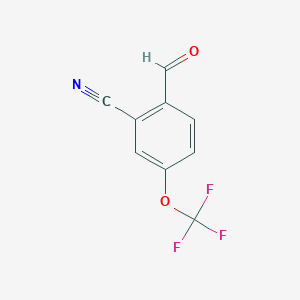
2-Formyl-5-(trifluoromethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-5-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C9H4F3NO2 It is a derivative of benzonitrile, featuring a formyl group at the second position and a trifluoromethoxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the formylation of 5-(trifluoromethoxy)benzonitrile using a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production methods for 2-Formyl-5-(trifluoromethoxy)benzonitrile may involve large-scale Vilsmeier-Haack reactions or other formylation techniques that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Carboxy-5-(trifluoromethoxy)benzonitrile.
Reduction: 2-Hydroxymethyl-5-(trifluoromethoxy)benzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Formyl-5-(trifluoromethoxy)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Formyl-5-(trifluoromethoxy)benzonitrile and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-formylbenzonitrile: Similar in structure but with a fluorine atom instead of a trifluoromethoxy group.
2-Formyl-5-(trifluoromethyl)benzonitrile: Similar but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
2-Formyl-5-(trifluoromethoxy)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity and interactions with other molecules, making it valuable in the design of new materials and pharmaceuticals .
Properties
Molecular Formula |
C9H4F3NO2 |
|---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
2-formyl-5-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)15-8-2-1-6(5-14)7(3-8)4-13/h1-3,5H |
InChI Key |
VERLJKRVVREJIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C#N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


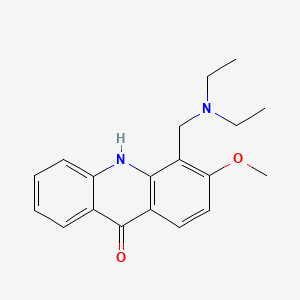
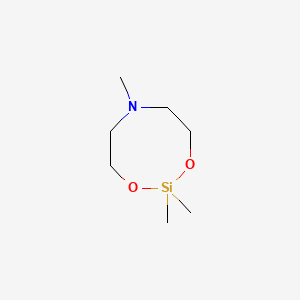
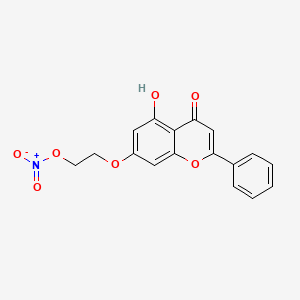
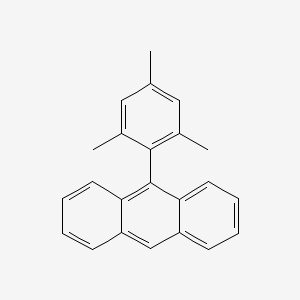
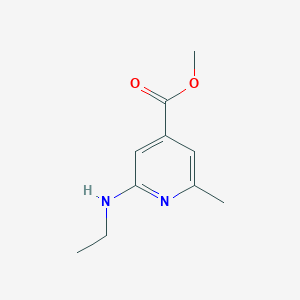
![tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939125.png)
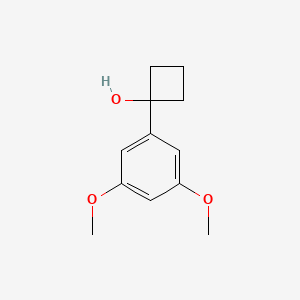
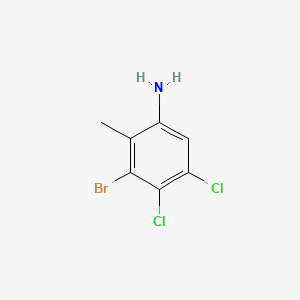
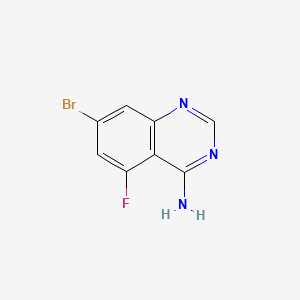
![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)
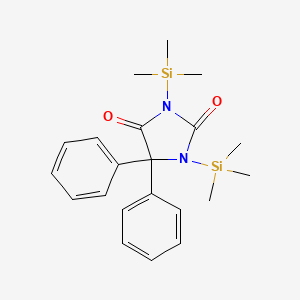

![n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)

